4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
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Description
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a useful research compound. Its molecular formula is C28H27N5O4S and its molecular weight is 529.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of aromatic sulfonamide inhibitors and their derivatives, which share structural motifs with the compound . For example, studies on the synthesis of aromatic sulfonamide inhibitors have revealed their potential in inhibiting carbonic anhydrase isoforms, showcasing the importance of such compounds in medicinal chemistry (Supuran, Maresca, Gregáň, & Remko, 2013). Similarly, the synthesis of pro-apoptotic indapamide derivatives as anticancer agents illustrates the utility of these compounds in targeting specific cell lines for therapeutic purposes (Yılmaz et al., 2015).
Material Science Applications
In the realm of material science, the structural features of aromatic polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives have been explored for their solubility, thermal stability, and potential in creating transparent, flexible films, indicating a broad spectrum of industrial applications (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis Innovation
Innovative synthesis approaches, such as the preparation of dibenzo[e,g]isoindol-1-ones via Scholl-Type oxidative cyclization reactions, are critical for expanding the toolkit of compounds available for research and development across various scientific disciplines (van Loon et al., 2014).
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-2-3-19-33-25-14-13-24(22-7-4-8-23(26(22)25)28(33)35)31-27(34)20-9-11-21(12-10-20)38(36,37)32(17-5-15-29)18-6-16-30/h4,7-14H,2-3,5-6,17-19H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBFBRLHPVXLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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